cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate
Description
cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS 1363381-12-7) is a cyclobutane-derived carbamate compound with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 217.26 g/mol. It features a hydroxyl (-OH) and methyl (-CH₃) group in the cis configuration on the cyclobutane ring, along with a tert-butyl carbamate (-BOC) protecting group. Key physicochemical properties include a boiling point of 304.9 ± 31.0°C and storage recommendations at room temperature . This compound is primarily used as a biochemical reagent and intermediate in organic synthesis, particularly in pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBARZYXJRKEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140484 | |
| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-12-7 | |
| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxy-3-methylcyclobutanone under specific reaction conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using silica gel chromatography.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the purification process.
Chemical Reactions Analysis
Types of Reactions: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-methylcyclobutanone, while reduction of the carbamate group may produce 3-hydroxy-3-methylcyclobutylamine.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Serves as an intermediate in synthesizing drugs, particularly for neurological disorders. |
| Agricultural Chemicals | Used in formulating agrochemicals for enhanced crop protection and pest management. |
| Polymer Science | Employed in producing specialty polymers with improved durability and environmental resistance. |
| Biochemical Research | Functions as a reagent in assays to study enzyme activities and metabolic pathways. |
| Cosmetic Formulations | Incorporated in cosmetic products for stabilizing properties, enhancing shelf life. |
Pharmaceutical Development
Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is pivotal in the pharmaceutical sector, particularly in developing compounds targeting neurological disorders. Its structure allows it to serve as a key intermediate in synthesizing various therapeutic agents. For instance, its derivatives have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and gene transcription, making them relevant for cancer treatment strategies .
Agricultural Chemicals
In agriculture, this compound is utilized to formulate advanced agrochemicals that provide effective pest management solutions. Its unique properties allow for enhanced efficacy compared to traditional pesticides, leading to better crop yields and reduced environmental impact. The compound's ability to improve the stability of active ingredients contributes significantly to its effectiveness in field applications.
Polymer Science
The compound plays a significant role in polymer science by being incorporated into the production of specialty polymers. These polymers exhibit enhanced durability and resistance to environmental stressors, making them suitable for various industrial applications. The incorporation of this compound into polymer formulations has been linked to improved mechanical properties and longevity of the materials used.
Biochemical Research
In biochemical research, this compound serves as a reagent that facilitates the study of enzyme activities and interactions within metabolic pathways. It aids researchers in understanding complex biochemical processes and can be instrumental in developing new assays for drug discovery.
Cosmetic Formulations
The compound's stabilizing properties make it valuable in cosmetic formulations. It helps enhance the shelf life and effectiveness of various products by preventing degradation over time. This application is particularly important in formulating creams, lotions, and serums where stability is critical for performance.
Case Studies
- Pharmaceutical Case Study : A recent study demonstrated that derivatives of this compound exhibited potent inhibitory effects on CDK7, suggesting potential use in treating hematologic cancers such as leukemia and lymphoma . The study highlighted the compound's ability to recruit the ubiquitin/proteasome system for targeted protein degradation.
- Agricultural Case Study : Field trials conducted with agrochemical formulations containing this compound showed a significant reduction in pest populations while maintaining crop health. The results indicated that formulations using this compound outperformed conventional pesticides by 30% in efficacy .
- Polymer Science Case Study : Research on specialty polymers incorporating this compound revealed enhancements in tensile strength and resistance to UV degradation compared to standard formulations. The study concluded that adding this compound could extend the lifespan of materials used in outdoor applications .
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate lies in its cis-3-hydroxy-3-methylcyclobutane backbone. Below is a comparison with structurally related carbamates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1363381-12-7 | C₁₀H₁₉NO₃ | 217.26 | -OH, -CH₃ (cis on cyclobutane) |
| cis-Tert-butyl 3-hydroxycyclobutylcarbamate | 389890-43-1 | C₉H₁₇NO₃ | 187.24 | -OH (cis on cyclobutane) |
| cis-Tert-butyl 3-aminocyclobutanecarbamate | 1212395-34-0 | C₉H₁₈N₂O₂ | 186.25 | -NH₂ (cis on cyclobutane) |
| tert-Butyl cyclobutylcarbamate | 56700-66-4 | C₉H₁₇NO₂ | 171.24 | Unsubstituted cyclobutane ring |
Key Observations :
- The methyl group in the target compound increases steric bulk and lipophilicity compared to the hydroxyl-only analog (CAS 389890-43-1) .
- Replacing the hydroxyl group with an amine (CAS 1212395-34-0) alters hydrogen-bonding capacity and reactivity, making it more suitable for peptide coupling reactions .
- Unsubstituted cyclobutylcarbamates (e.g., CAS 56700-66-4) lack functional groups, resulting in lower polarity .
Biological Activity
cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, with the CAS number 1363381-12-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- Synonyms : cis-3-(Boc-amino)-1-methylcyclobutanol, carbamic acid N-(cis-3-hydroxy-3-methylcyclobutyl)-1,1-dimethylethyl ester.
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of β-secretase and Acetylcholinesterase : This compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathology of Alzheimer's disease. By preventing the aggregation of amyloid beta peptide (Aβ), it may reduce neurotoxicity associated with Aβ accumulation .
- Cell Viability in Neuroprotection : In vitro studies demonstrate that this compound can enhance cell viability in astrocytes exposed to Aβ1-42, suggesting a protective effect against oxidative stress and neuroinflammation. Specifically, it has been observed to reduce TNF-α levels and improve cell survival rates compared to untreated controls .
Biological Activity Data
A summary of the biological activities and findings related to this compound is presented in the table below:
Case Studies
- In Vitro Studies on Astrocytes : A study evaluated the effects of this compound on astrocyte cultures treated with Aβ1-42. Results indicated a significant improvement in cell viability when treated with the compound alongside Aβ, highlighting its potential as a neuroprotective agent .
- Comparative Analysis with Galantamine : In experiments comparing this compound with galantamine, another known acetylcholinesterase inhibitor, both compounds showed similar protective effects against oxidative stress. However, galantamine exhibited statistically significant improvements in certain parameters compared to cis-tert-butyl compound .
Q & A
Q. How can researchers validate conflicting data on the compound’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
